3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
CAS No.: 1214243-83-0
Cat. No.: VC11810032
Molecular Formula: C17H22N4O5S
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214243-83-0 |
|---|---|
| Molecular Formula | C17H22N4O5S |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
| Standard InChI | InChI=1S/C17H22N4O5S/c1-27(25,26)21-10-8-20(9-11-21)15(22)7-6-14-17(24)18-13-5-3-2-4-12(13)16(23)19-14/h2-5,14H,6-11H2,1H3,(H,18,24)(H,19,23) |
| Standard InChI Key | SFOGEVHWVPKKHX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is defined by the IUPAC name 3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and has the CAS registry number 1214243-83-0. Its molecular formula, C₁₇H₂₂N₄O₅S, corresponds to a molecular weight of 394.4 g/mol . The structure combines a 1,4-benzodiazepine-2,5-dione core with a 3-oxopropyl chain linked to a 4-methylsulfonylpiperazine group (Fig. 1).
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| logP (partition coefficient) | -0.0615 |
| logD (distribution coefficient) | -0.0721 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 11 |
| Polar surface area | 98.626 Ų |
| Solubility (logSw) | -2.367 |
The negative logP and logD values indicate moderate hydrophilicity, likely influenced by the sulfonamide and amide functionalities. The high polar surface area (>90 Ų) suggests limited membrane permeability, a common challenge for CNS-targeted molecules .
Stereochemical Considerations
Synthetic Pathways and Methodological Insights
Regioselective Synthesis
The synthesis involves a multi-step sequence prioritizing regioselectivity and side-reaction minimization. A plausible route includes:
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Benzodiazepine Core Formation: Cyclocondensation of o-phenylenediamine with a diketone precursor under acidic conditions generates the 1,4-benzodiazepine-2,5-dione scaffold.
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Side Chain Introduction: Alkylation at the C-3 position using a bromopropyl ketone or equivalent electrophile.
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Piperazine Coupling: Amide bond formation between the propyl ketone and 4-(methylsulfonyl)piperazine, facilitated by carbodiimide-based coupling agents.
Microwave-assisted synthesis has been employed for analogous N-alkylation reactions, enhancing reaction efficiency and selectivity. For instance, microwave irradiation redirects alkylation from the amide nitrogen (N-1) to the more reactive N-4 position in related benzodiazepines, as predicted by ab initio calculations .
Conformational and Structural Analysis
Ring Flexibility and Dynamics
The 1,4-diazepine ring exhibits significant conformational mobility due to sp³-hybridized nitrogen atoms. DFT studies on diazepam analogs estimate M-to-P ring inversion barriers of 16.9–21.6 kcal/mol, depending on N-1 substituents . For this compound, the methylsulfonylpiperazine group likely stabilizes the M-conformer through steric and electronic effects, analogous to N-1-isopropyl substituents in diazepam derivatives .
Table 2: Conformational energy barriers in related compounds
| Compound | ΔG‡ (kcal/mol) | Method |
|---|---|---|
| Diazepam (N-1 methyl) | 16.9 | DFT (B3LYP) |
| N-1-isopropyl derivative | 21.6 | Experimental |
| C-3-methyl enolate | 17.5 | DFT (MP2) |
Spectroscopic Characterization
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NMR: The deshielded C-3 proton (δ ~5.2 ppm) and downfield-shifted carbonyl carbons (δ ~170 ppm) are diagnostic for the benzodiazepine-dione structure .
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Mass Spectrometry: Collision-induced dissociation (CID) fragments include loss of CO (m/z -28) from the dione moiety and cleavage of the propyl-piperazine bond .
Biological Significance and Research Findings
Pharmacokinetic Challenges
The high polar surface area (98.626 Ų) and low logSw (-2.367) suggest poor blood-brain barrier (BBB) penetration . Strategies to improve bioavailability include prodrug derivatization or lipid nanoparticle encapsulation.
Future Directions and Research Opportunities
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Stereochemical Optimization: Evaluate enantiomer-specific activity and toxicity profiles.
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Target Identification: Screen against kinase and GABA receptor panels to elucidate primary targets.
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Formulation Development: Explore co-crystallization or nanoformulations to enhance solubility.
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In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of anxiety or cancer.
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